Cas no 5888-53-9 (1-(Chloromethyl)-2-phenoxybenzene)
1-(Chloromethyl)-2-phenoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Phenoxybenzyl Chloride
- 1-(chloromethyl)-2-phenoxybenzene
- Benzene,1-(chloromethyl)-2-phenoxy-
- 1-(chloroMethyl)-2-phenoxy-benzene
- 2-(Chloromethyl)diphenyl Ether
- benzene,(chloromethyl)phenoxy-
- 2-(Chloromethyl)diphenylether
- Monochloromethyl diphenyl oxide
- 2-PhenoxybenzylChloride
- o-phenoxybenzyl chloride
- VIGILLBRWRDXDA-UHFFFAOYSA-N
- [o-(Chloromethyl)phenyl]phenyl ether
- Benzene,1-(chloromethyl)-2
- AM807503
- EINECS 250-623-9
- CS-0454030
- A869331
- J-503535
- SCHEMBL3142433
- (Chloromethyl)phenoxybenzene
- GS-5466
- NS00051312
- MFCD00449749
- EN300-10344
- AKOS009003545
- DTXSID40974377
- 5888-53-9
- 31426-72-9
- Benzene, (chloromethyl)phenoxy-
- P1752
- 1-(Chloromethyl)-2-phenoxybenzene
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- MDL: MFCD00449749
- Inchi: 1S/C13H11ClO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2
- InChI Key: VIGILLBRWRDXDA-UHFFFAOYSA-N
- SMILES: ClCC1C=CC=CC=1OC1C=CC=CC=1
Computed Properties
- Exact Mass: 218.05000
- Monoisotopic Mass: 218.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.18
- Boiling Point: 172°C/16mmHg(lit.)
- Flash Point: 140.6±17.2 °C
- Refractive Index: 1.5890 to 1.5930
- PSA: 9.23000
- LogP: 4.21770
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(Chloromethyl)-2-phenoxybenzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:UN 3265 8/PG II
- Safety Instruction: H290+H314
- HazardClass:8
- PackingGroup:II
- Storage Condition:Inert atmosphere,2-8°C
1-(Chloromethyl)-2-phenoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(Chloromethyl)-2-phenoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160293-1g |
1-(Chloromethyl)-2-phenoxybenzene |
5888-53-9 | >97.0%(GC) | 1g |
¥61.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160293-5g |
1-(Chloromethyl)-2-phenoxybenzene |
5888-53-9 | >97.0%(GC) | 5g |
¥244.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160293-25g |
1-(Chloromethyl)-2-phenoxybenzene |
5888-53-9 | >97.0%(GC) | 25g |
¥867.90 | 2023-09-01 | |
| Alichem | A019087877-25g |
1-(Chloromethyl)-2-phenoxybenzene |
5888-53-9 | 95% | 25g |
$364.62 | 2023-09-01 | |
| Alichem | A019087877-500g |
1-(Chloromethyl)-2-phenoxybenzene |
5888-53-9 | 95% | 500g |
$851.00 | 2023-09-01 | |
| TRC | C104315-2.5g |
1-(Chloromethyl)-2-phenoxybenzene |
5888-53-9 | 2.5g |
$ 190.00 | 2022-06-06 | ||
| TRC | C104315-5g |
1-(Chloromethyl)-2-phenoxybenzene |
5888-53-9 | 5g |
$ 350.00 | 2022-06-06 | ||
| TRC | C104315-10g |
1-(Chloromethyl)-2-phenoxybenzene |
5888-53-9 | 10g |
$ 550.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71935-25g |
1-(Chloromethyl)-2-phenoxybenzene |
5888-53-9 | ≥97% | 25g |
¥718.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71935-1g |
1-(Chloromethyl)-2-phenoxybenzene |
5888-53-9 | ≥97% | 1g |
¥68.0 | 2023-09-05 |
1-(Chloromethyl)-2-phenoxybenzene Suppliers
1-(Chloromethyl)-2-phenoxybenzene Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-(Chloromethyl)-2-phenoxybenzene
Comprehensive Overview of 1-(Chloromethyl)-2-phenoxybenzene (CAS No. 5888-53-9): Properties, Applications, and Industry Insights
1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9), also known as 2-phenoxybenzyl chloride, is a specialized organic compound with a molecular formula of C13H11ClO. This aromatic ether derivative features a chloromethyl group attached to a phenoxybenzene backbone, making it a versatile intermediate in synthetic chemistry. Its unique structure enables applications in pharmaceuticals, agrochemicals, and material science, aligning with growing industry demands for high-performance intermediates.
The compound’s physicochemical properties include a molecular weight of 218.68 g/mol, a boiling point of approximately 320°C, and moderate solubility in organic solvents like dichloromethane and toluene. Researchers often highlight its role in nucleophilic substitution reactions, where the chloromethyl group acts as a reactive site for further functionalization. Recent studies explore its potential in green chemistry applications, addressing trends like sustainable synthesis and low-waste processes—topics frequently searched in academic and industrial forums.
In the pharmaceutical sector, 1-(Chloromethyl)-2-phenoxybenzene serves as a precursor for biologically active molecules, including anti-inflammatory and antimicrobial agents. Its incorporation into drug discovery pipelines reflects the broader shift toward targeted therapeutics, a hot topic in AI-driven drug development discussions. Additionally, its use in liquid crystal materials and polymer modifiers aligns with the surge in demand for advanced electronic displays and lightweight composites.
From an SEO perspective, users frequently search for "CAS 5888-53-9 suppliers," "2-phenoxybenzyl chloride synthesis," and "applications of chloromethyl phenoxybenzene." Addressing these queries, this compound’s commercial availability is supported by niche chemical manufacturers emphasizing high-purity grades and custom synthesis options. Analytical techniques like GC-MS and HPLC are critical for quality control, another area of user interest.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous under major frameworks, proper handling guidelines emphasize ventilation and personal protective equipment (PPE). The compound’s stability under standard conditions makes it a reliable choice for industrial workflows, though users often seek data on its storage conditions and compatibility with other reagents.
Innovation trends further elevate the relevance of 1-(Chloromethyl)-2-phenoxybenzene. For instance, its integration into flow chemistry systems—a trending topic in process optimization—demonstrates how traditional intermediates adapt to modern technologies. Patent analyses reveal its utility in photoresist materials for semiconductors, tapping into the booming microelectronics sector.
In summary, 1-(Chloromethyl)-2-phenoxybenzene (CAS 5888-53-9) bridges fundamental research and industrial innovation. Its multifaceted applications, combined with evolving synthetic methodologies, position it as a compound of enduring significance. By addressing user search intent and industry pain points, this overview underscores its role in advancing specialty chemistry while adhering to SEO best practices.
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